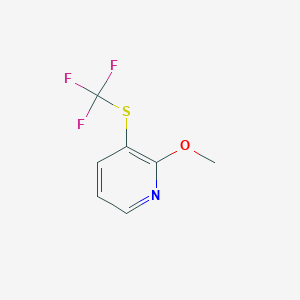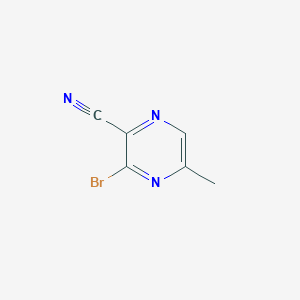
3-Bromo-5-methylpyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-methylpyrazine-2-carbonitrile: is an organic compound with the molecular formula C6H4BrN3 It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methylpyrazine-2-carbonitrile typically involves the bromination of 5-methylpyrazine-2-carbonitrile. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The choice of solvent, brominating agent, and reaction conditions can be optimized for cost-effectiveness and yield.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-5-methylpyrazine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrazine derivatives.
Oxidation and Reduction: Products depend on the specific reagents and conditions used but can include hydroxylated or dehydrogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-5-methylpyrazine-2-carbonitrile is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Industry: The compound can be used in the synthesis of materials with specific electronic or optical properties. It may also find applications in the development of new catalysts or as an intermediate in the production of fine chemicals .
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-methylpyrazine-2-carbonitrile depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets such as enzymes or receptors. The compound may act by inhibiting enzyme activity, binding to receptor sites, or interfering with cellular pathways .
Comparación Con Compuestos Similares
5-Bromo-3-nitropyridine-2-carbonitrile: This compound has a similar structure but with a nitro group instead of a methyl group.
3-Bromo-5-chloro-6-methylpyrazine-2-carbonitrile: This compound has an additional chlorine atom and a different substitution pattern.
Uniqueness: 3-Bromo-5-methylpyrazine-2-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both a bromine atom and a nitrile group makes it a versatile intermediate for further chemical modifications.
Propiedades
Fórmula molecular |
C6H4BrN3 |
|---|---|
Peso molecular |
198.02 g/mol |
Nombre IUPAC |
3-bromo-5-methylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C6H4BrN3/c1-4-3-9-5(2-8)6(7)10-4/h3H,1H3 |
Clave InChI |
YLGFRMAUGTTZTG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C(=N1)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


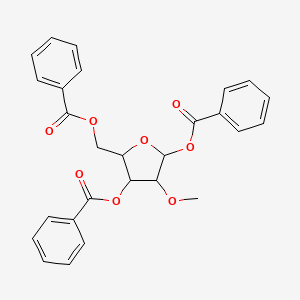

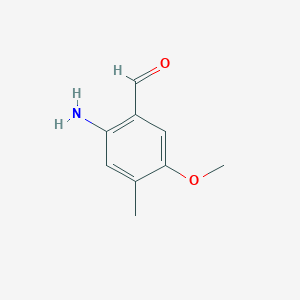


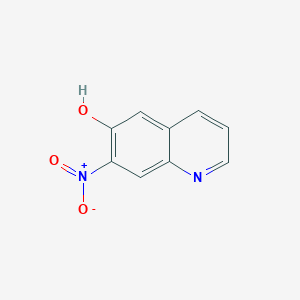
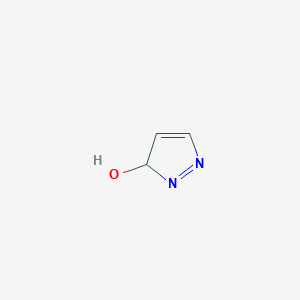

![[6-[3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B13656547.png)
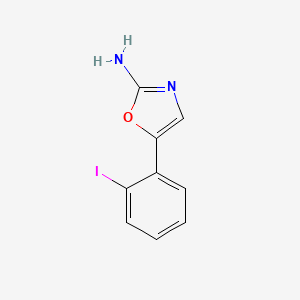
![2-(3'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene](/img/structure/B13656566.png)
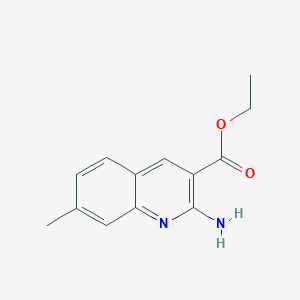
![2-Bromo-9,9'-spirobi[xanthene]](/img/structure/B13656585.png)
